2-Chloro-6-(diphenylphosphino)pyridine

Vue d'ensemble

Description

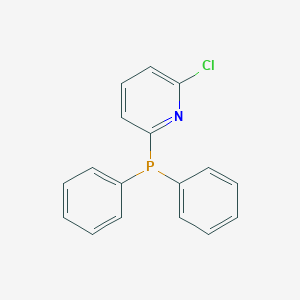

2-Chloro-6-(diphenylphosphino)pyridine is an organophosphorus compound with the molecular formula C17H13ClNP. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a diphenylphosphino group. This compound is known for its applications in coordination chemistry and catalysis, particularly as a ligand in transition metal complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-6-(diphenylphosphino)pyridine can be synthesized through the reaction of 2,6-dichloropyridine with diphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 2,6-dichloropyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(diphenylphosphino)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Coordination Reactions: The diphenylphosphino group acts as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alkoxides, and thiols.

Coordination Reactions: Transition metals such as palladium, platinum, and nickel are commonly used.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coordination Reactions:

Applications De Recherche Scientifique

Coordination Chemistry

2-Chloro-6-(diphenylphosphino)pyridine is primarily used as a ligand in the formation of transition metal complexes. Its ability to coordinate with metals such as palladium, platinum, and nickel enhances its utility in various catalytic reactions, including:

- Cross-Coupling Reactions : It is employed in Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

- Hydrogenation : The compound plays a significant role in hydrogenation processes, where it helps stabilize metal catalysts.

- Carbonylation : It is involved in carbonylation reactions, which are important for synthesizing aldehydes and ketones from alkenes.

Biological Applications

Recent studies have explored the potential of this compound in biological contexts:

- Metal-Based Drug Development : Its ability to form stable complexes with metal ions positions it as a candidate for developing metal-based therapeutic agents.

- Biochemical Probes : The compound has been investigated as a probe for biochemical assays due to its reactivity and coordination properties.

Industrial Applications

In industrial settings, this compound is utilized in:

- Catalyst Development : It aids in creating novel catalysts that improve reaction efficiencies in chemical manufacturing.

- Material Science : The compound contributes to developing new materials with specific properties tailored for various applications.

Case Study 1: Catalytic Applications

A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated significant improvements in yield and selectivity when using this ligand compared to traditional phosphine ligands. The optimized conditions allowed for efficient coupling of aryl halides with various nucleophiles under mild conditions.

Research investigating the antiproliferative effects of metal complexes formed with this compound showed promising results against several cancer cell lines. The metal complexes exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(diphenylphosphino)pyridine primarily involves its role as a ligand. The diphenylphosphino group coordinates with metal centers, stabilizing the metal complex and facilitating various catalytic processes. The chlorine atom can participate in substitution reactions, allowing for further functionalization of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Diphenylphosphino)pyridine: Lacks the chlorine atom at the 2-position, making it less reactive in substitution reactions.

6-(Diphenylphosphino)pyridine: Lacks the chlorine atom, affecting its coordination properties and reactivity.

2-Chloro-6-(methylphosphino)pyridine: Substitutes the diphenylphosphino group with a methylphosphino group, altering its steric and electronic properties.

Uniqueness

2-Chloro-6-(diphenylphosphino)pyridine is unique due to the presence of both the chlorine atom and the diphenylphosphino group. This dual functionality allows it to participate in a wider range of reactions and form more diverse metal complexes compared to its analogs .

Activité Biologique

2-Chloro-6-(diphenylphosphino)pyridine is a phosphine-containing pyridine derivative with significant potential in medicinal chemistry and catalysis. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- CAS Number : 162753-00-6

- Molecular Weight : 255.73 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of diphenylphosphine with chlorinated pyridine derivatives. The process can be optimized using various coupling methods such as Suzuki or Buchwald-Hartwig reactions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its phosphine group allows for coordination with metal ions, facilitating catalytic processes that can influence biological pathways.

Key Mechanisms Include :

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with inflammation and cancer.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various phosphine derivatives, including this compound, against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and prostate cancer models .

- Table 1 summarizes the IC values for selected cancer cell lines:

Cell Line IC (µM) MCF-7 (Breast) 5.4 PC-3 (Prostate) 4.8 HeLa (Cervical) 6.1 - Antimicrobial Properties :

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Anticancer Activity (IC) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 4.8 µM (PC-3) | 15 mm (E. coli) |

| Diphenylphosphine | >10 µM | 10 mm (S. aureus) |

| Phosphine oxide | >20 µM | No significant inhibition |

Propriétés

IUPAC Name |

(6-chloropyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOHJUHXGGUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370373 | |

| Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162753-00-6 | |

| Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.